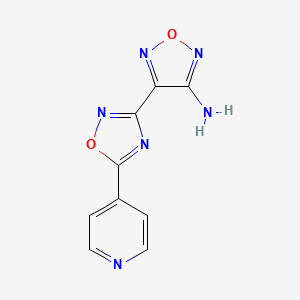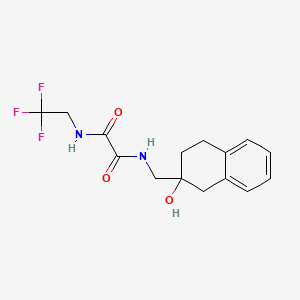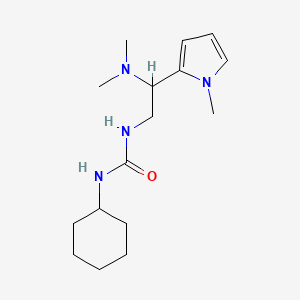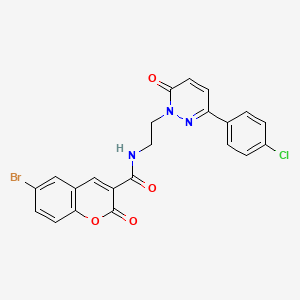![molecular formula C20H20O4 B2432440 Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 307552-14-3](/img/structure/B2432440.png)
Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,5-dimethylphenol and methyl 2-methyl-1-benzofuran-3-carboxylate as the primary starting materials.
Reaction Steps: The process involves a series of reactions including methylation, esterification, and cyclization. Methylation of 2,5-dimethylphenol can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Cyclization: The formation of the benzofuran ring is achieved through a cyclization reaction, often using a strong acid catalyst like sulfuric acid or polyphosphoric acid.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is typically produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and pH is maintained.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: Ether derivatives and hydroxylated compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context of its application, but it generally involves binding to the active site of an enzyme or receptor, leading to modulation of biological processes.
Comparación Con Compuestos Similares
2,5-Dimethylphenol: Similar in structure but lacks the benzofuran ring.
Methyl 2-methyl-1-benzofuran-3-carboxylate: Similar core structure but without the methoxy group.
5-(2,5-Dimethylphenyl)-4-methyl-2(3H)-furanone: Similar furanone structure but different substitution pattern.
Uniqueness: Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate stands out due to its unique combination of functional groups and structural complexity, which contribute to its diverse applications and reactivity.
Propiedades
IUPAC Name |
methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12-5-6-13(2)15(9-12)11-23-16-7-8-18-17(10-16)19(14(3)24-18)20(21)22-4/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZOBFLWOGKFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)OC(=C3C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide](/img/structure/B2432360.png)
![[(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2432361.png)
![5-Benzo[1,3]dioxol-5-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2432365.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(2,5-difluorophenyl)acetamide](/img/structure/B2432366.png)


![N-{2-methyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propan-2-yl}benzenesulfonamide](/img/structure/B2432372.png)

![Methyl 4-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzoate](/img/structure/B2432374.png)

![N-(3-chlorophenyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2432377.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2432379.png)
![N-(3-{3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}phenyl)prop-2-enamide](/img/structure/B2432380.png)
